

A Comprehensive Technical Guide to the Spectroscopic Profile of 1,2-Dihydroxyanthraquinone (Alizarin)

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Compound of Interest		
Compound Name:	Pigment red 83	
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This technical guide provides an in-depth overview of the spectroscopic properties of 1,2-dihydroxyanthraquinone, a compound commonly known as alizarin. Alizarin is a prominent organic dye and a significant molecule in various fields, including medicinal chemistry and materials science.[1] Understanding its spectroscopic signature is crucial for its identification, characterization, and application in research and development. This document summarizes key spectroscopic data from UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry analyses, provides detailed experimental protocols, and illustrates the general workflow of spectroscopic analysis.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 1,2-dihydroxyanthraquinone (Alizarin), facilitating easy comparison and reference.

Table 1: UV-Visible Spectroscopic Data The absorption maxima of alizarin are highly dependent on the solvent and pH of the medium.



Solvent/Medium	λmax (nm)	Reference
Methanol	298, 430	[2]
n-Heptane	405, 424, with shoulders at 388, 450, 474	[3][4][5]
Water (pH 6.5)	519	[6]
Water (pH 3.4)	433	[6]
DMSO	Broad absorption, specifics not detailed	[4][5]

Table 2: Infrared (IR) Spectroscopic Data The IR spectrum of alizarin reveals characteristic vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Reference
~3663	O-H stretching (hydroxyl group)	[7]
~3459	O-H stretching (hydroxyl group)	[7]
3094, 2926	=C-H stretching (aromatic)	[7]
1663	C=O stretching (free carbonyl)	[7]
1631	C=O stretching (hydrogen- bonded carbonyl)	[7]
1590-1570	C=C stretching (aromatic ring)	[8]

Table 3: ¹H NMR Spectroscopic Data The proton NMR chemical shifts are sensitive to the solvent and temperature.[3]



Solvent	Chemical Shift (δ, ppm)	Assignment	Reference
Acetone-d ₆	7.0 - 8.5	Aromatic Protons (C-H)	[3]
9.5 - 10.5	OH (intermolecular H-bond)	[3]	
12.75 - 13.0	OH (intramolecular H-bond)	[3]	_
DMSO-d₅	8.158, 8.109	Aromatic Protons	[9]
7.86	Aromatic Proton	[9]	
7.598	Aromatic Proton	[9]	_
7.194	Aromatic Proton	[9]	

Table 4: ¹³C NMR Spectroscopic Data Detailed ¹³C NMR data for alizarin can be found in comprehensive chemical databases.[10] The spectrum typically shows 14 distinct carbon signals corresponding to its molecular structure.

Data Source	Availability
PubChem	Available[10]
SpringerMaterials	Available[10]

Table 5: Mass Spectrometry Data The mass spectrum provides information on the molecular weight and fragmentation pattern of alizarin (Molecular Weight: 240.21 g/mol).[10]



Ionization Mode	m/z	Assignment	Reference
ESI (Negative)	239.0	[M-H] ⁻	[11]
ESI (Positive)	241.05	[M+H] ⁺	[12]
LDI (Positive)	242	[M+2H]+	[13]
Electron Ionization	240	[M]+	[14][15]

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above.

UV-Visible Spectroscopy

- Sample Preparation: Prepare a stock solution of alizarin in a suitable UV-grade solvent (e.g., methanol, ethanol, DMSO) of known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.
 [6]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction. The absorption maxima (λmax) are identified from the resulting spectrum.[16]

Infrared (IR) Spectroscopy

- Sample Preparation: For the KBr pellet method, mix a small amount of dry alizarin powder with dry potassium bromide (KBr).[10] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. For Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.[17]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[17]
- Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the



molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 1-5 mg of alizarin in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube.[9][18]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).[3]
- Data Acquisition:
 - Insert the sample into the magnet and allow the temperature to equilibrate.[18]
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - "Tune and match" the probe to the sample.[19]
 - Optimize the magnetic field homogeneity by "shimming."[19]
 - Acquire the ¹H spectrum using an appropriate number of scans and a relaxation delay (e.g., 512 scans, 2s delay).[3] For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

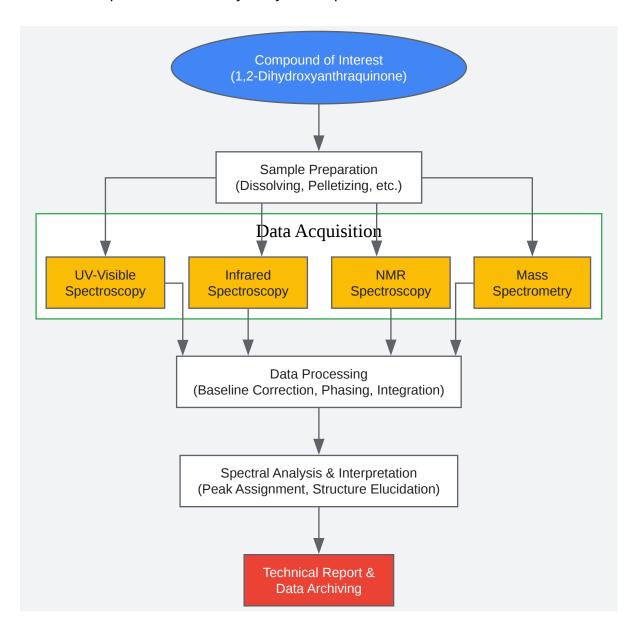
- Sample Preparation: Prepare a dilute solution of alizarin in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI). For solid-state techniques like DART or LDI, the solid sample may be used directly.[12][13]
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI, Direct Analysis in Real Time DART). The mass analyzer can be of various types, such as Quadrupole, Time-of-Flight (TOF), or a hybrid.[11][12]
- Data Acquisition:
 - Introduce the sample into the ion source. For ESI, this is often via direct infusion or coupled with a liquid chromatography (LC) system.[11]



 Acquire the mass spectrum in the desired mode (positive or negative ion). The spectrum will show the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like 1,2-dihydroxyanthraquinone.



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